molecular formula C10H9NO3S B12074052 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetic acid

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetic acid

Cat. No.: B12074052
M. Wt: 223.25 g/mol
InChI Key: IJIVYLBMSAGIAE-UHFFFAOYSA-N
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Description

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)acetic acid: is a chemical compound with the following properties:

    Empirical Formula: CHNOS

    Molecular Weight: 241.26 g/mol

    CAS Number: 6270-74-2

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of the benzothiazine ring and subsequent functionalization. While specific methods may vary, a common approach includes cyclization of appropriate precursors.

Reaction Conditions::
  • Cyclization: The formation of the benzothiazine ring typically involves intramolecular reactions under controlled conditions.
  • Functionalization: Subsequent reactions introduce the carboxylic acid group (acetic acid) onto the benzothiazine scaffold.

Industrial Production:: Industrial-scale production methods may involve multistep syntheses, purification, and optimization for yield and efficiency.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substitution reactions may occur at different positions on the benzothiazine ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various nucleophiles or electrophiles.

Major Products:: The major products depend on the specific reaction conditions. Potential products include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology and Medicine::

    Antibacterial Properties: Some derivatives exhibit antibacterial activity.

    Biological Studies: Investigating its effects on cellular processes.

Industry::

    Pharmaceuticals: Potential drug candidates.

    Agrochemicals: Pesticides or herbicides.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-6-yl)acetic acid

InChI

InChI=1S/C10H9NO3S/c12-9-5-15-8-2-1-6(4-10(13)14)3-7(8)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14)

InChI Key

IJIVYLBMSAGIAE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)CC(=O)O

Origin of Product

United States

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